methyl 6-benzyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 6-benzyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C29H36ClN3O5S2 and its molecular weight is 606.19. The purity is usually 95%.
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Biological Activity
Methyl 6-benzyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core structure, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the benzyl and sulfamoyl groups enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of the proteinase-activated receptor 2 (PAR-2), which is implicated in various inflammatory processes and pain signaling pathways.
Biological Activity Overview
- Antiinflammatory Effects : In vitro studies have demonstrated that the compound can significantly reduce inflammatory markers in cell cultures.
- Analgesic Properties : Animal models show that administration of this compound leads to a notable decrease in pain responses.
- Cellular Mechanisms : It has been observed to modulate signaling pathways associated with inflammation and pain perception.
Data Tables
Biological Activity | Effect | Study Reference |
---|---|---|
Anti-inflammatory | Decreased IL-6 production | |
Analgesic | Reduced pain response in models | |
PAR-2 Inhibition | Blocked receptor activation |
Case Study 1: Anti-inflammatory Activity
In a controlled study involving murine models, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. The cytokine analysis revealed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Analgesic Effects
A separate study assessed the analgesic properties through the formalin test in rats. The results indicated that the compound reduced both phases of pain response significantly when compared to untreated controls.
Research Findings
Recent investigations have expanded on the pharmacodynamics of this compound. Key findings include:
- Inhibition of PAR-2 : The compound effectively inhibits PAR-2 signaling pathways, which are crucial in mediating inflammatory responses.
- Synergistic Effects : When combined with other anti-inflammatory agents, it exhibited enhanced therapeutic effects.
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O5S2.ClH/c1-4-16-32(17-5-2)39(35,36)23-13-11-22(12-14-23)27(33)30-28-26(29(34)37-3)24-15-18-31(20-25(24)38-28)19-21-9-7-6-8-10-21;/h6-14H,4-5,15-20H2,1-3H3,(H,30,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOIZYZAMIMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.